Methyl methylsulfamate

Description

Contextualization within Sulfamate (B1201201) Ester Chemistry

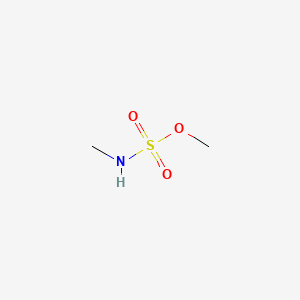

Sulfamate esters are a class of organosulfur compounds characterized by a sulfamoyl group (-SO2NH2) linked to an organic substituent via an oxygen atom. These compounds are derivatives of sulfamic acid and exhibit diverse chemical and biological properties. Within this family, methyl methylsulfamate (CH3NHSO2OCH3) is distinguished by the presence of a methyl group on both the nitrogen and the oxygen atoms of the sulfamate core.

The chemistry of sulfamate esters is rich and varied, with applications ranging from medicinal chemistry to materials science. They are recognized for their role as intermediates in organic synthesis and as functional groups in the design of new molecules with specific properties. rsc.org The substitution pattern on the sulfamate core, such as in this compound, significantly influences the compound's reactivity and potential applications.

Significance in Contemporary Synthetic Methodologies and Reagent Design

This compound and related sulfamate esters are increasingly employed in modern synthetic chemistry. They serve as valuable precursors and reagents in a variety of chemical transformations.

One of the key areas of application for sulfamate esters is in directing C-H functionalization reactions. nih.govstanford.edu This powerful strategy allows for the selective modification of otherwise unreactive carbon-hydrogen bonds within a molecule, providing a streamlined approach to complex molecule synthesis. nih.gov For instance, N-methyl sulfamate directing groups have been utilized in the site-selective bromination of sp3 C–H bonds. stanford.edu

Furthermore, sulfamate esters are instrumental in the synthesis of various heterocyclic compounds and as building blocks for creating diverse molecular libraries for drug discovery and materials science research. nih.gov The reactivity of the sulfamate ester moiety can be fine-tuned by the nature of the substituents on the nitrogen and oxygen atoms, making compounds like this compound valuable tools for chemists. rsc.org

Overview of Current Academic Research Trajectories

Current research involving sulfamate esters, including N-methylated derivatives, is focused on several promising directions:

Development of Novel Catalytic Systems: Researchers are actively exploring new catalysts and reaction conditions to expand the scope and efficiency of sulfamate ester-mediated reactions. rsc.org This includes the development of more sustainable and environmentally friendly synthetic methods.

Application in Total Synthesis: The unique reactivity of sulfamate esters is being harnessed for the total synthesis of complex natural products and other biologically active molecules. nih.gov

Materials Science: Sulfamates are being investigated for their potential use in the development of new polymers and functional materials due to their unique chemical properties.

Medicinal Chemistry: The sulfamate moiety is a key component in several therapeutic agents. Ongoing research continues to explore new sulfamate-containing compounds for various medical applications.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 26118-69-4 |

| Molecular Formula | C2H7NO3S |

| Molecular Weight | 125.15 g/mol |

| IUPAC Name | Methyl N-methylsulfamate |

| Canonical SMILES | O=S(=O)(OC)NC |

| InChI | InChI=1S/C2H7NO3S/c1-3-7(4,5)6-2/h3H,1-2H3 |

| InChIKey | JKQMHZKUDMSMIW-UHFFFAOYSA-N |

Data sourced from CAS Common Chemistry. cas.org

Structure

3D Structure

Properties

CAS No. |

26118-69-4 |

|---|---|

Molecular Formula |

C2H7NO3S |

Molecular Weight |

125.15 g/mol |

IUPAC Name |

methyl N-methylsulfamate |

InChI |

InChI=1S/C2H7NO3S/c1-3-7(4,5)6-2/h3H,1-2H3 |

InChI Key |

JKQMHZKUDMSMIW-UHFFFAOYSA-N |

SMILES |

CNS(=O)(=O)OC |

Canonical SMILES |

CNS(=O)(=O)OC |

Other CAS No. |

26118-69-4 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways to Methyl Methylsulfamate and Related Esters

Traditional methods for synthesizing sulfamate (B1201201) esters, including this compound, primarily rely on the esterification of sulfamic acid or its derivatives.

The direct esterification of sulfamic acid with an alcohol represents a fundamental approach to forming sulfamate esters. For instance, reacting sulfamic acid (H₂NSO₃H) with alcohols such as methanol (B129727) or propanol, typically in the presence of an acid catalyst, yields the corresponding alkyl sulfamate. evitachem.comresearchgate.net This process is analogous to the Fischer esterification of carboxylic acids. evitachem.com

A more versatile method involves the activation of sulfamic acid salts. This two-step approach begins with the formation of a sulfamic acid salt from an amine and a sulfur trioxide complex (e.g., SO₃•pyridine). These salts are often more soluble and easier to handle than sulfamic acid itself. vaia.com The sulfamic acid salt is then activated with a reagent like triphenylphosphine (B44618) ditriflate, which is generated in situ. This activated intermediate is subsequently trapped by a nucleophilic alcohol, such as methanol or other primary and secondary alcohols, to produce the desired sulfamate ester in modest to excellent yields. vaia.com This method is broadly effective for a variety of alcohols, including those that are sterically hindered or electron-deficient. vaia.com

Table 1: Synthesis of Sulfamate Esters via Activated Sulfamic Acid Salts vaia.com

| Amine Precursor | Alcohol | Yield of Sulfamate Ester |

|---|---|---|

| 2,2,2-Trifluoroethylamine | n-Pentanol | 95% |

| Aniline | 2-Propanol | 85% |

| Pyrrolidine | Benzyl alcohol | 78% |

| Dibenzylamine | Phenol | 65% |

| N-Methylaniline | p-Hydroxybenzonitrile | 91% |

The synthesis of this compound through the direct reaction of a methyl ester, such as methyl chloroformate, with ammonium (B1175870) sulfamate is not a prominently documented pathway in the reviewed scientific literature. While methods exist for creating N-substituted sulfamates from different starting materials like carboxylic acids and tetrabutylammonium (B224687) sulfamate, a specific, established protocol for the reaction between a simple methyl ester and ammonium sulfamate or sulfinate remains less defined. researchgate.netyoutube.com

Esterification Reactions of Sulfamic Acid Derivatives

Advanced Approaches to Substituted Methylsulfamate Derivatives

Modern synthetic chemistry offers more sophisticated and efficient routes to sulfamate esters, including methods that allow for the synthesis of complex substituted derivatives and the use of flow-chemistry for improved process control.

A widely used method for synthesizing sulfamate esters is the condensation reaction between an alcohol and a sulfamoyl chloride (R₂NSO₂Cl). pearson.comcdnsciencepub.com In this reaction, the oxygen atom of the alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. pearson.comyoutube.com This addition is followed by the elimination of a chloride ion. youtube.com The reaction is typically conducted in the presence of a base, such as pyridine (B92270), which neutralizes the hydrogen chloride (HCl) byproduct. youtube.com An important feature of this mechanism is that the reaction occurs at the oxygen atom of the alcohol, resulting in the retention of stereochemistry at the alcohol's carbon center. pearson.com

The choice of solvent can significantly influence reaction efficiency. Studies have shown that using solvents like N,N-dimethylacetamide or 1-methyl-2-pyrrolidone can accelerate the sulfamoylation, sometimes making the addition of a base unnecessary. cdnsciencepub.com

Table 2: Common Sulfonyl Chlorides Used in Sulfamate Ester Synthesis pearson.com

| Reagent Name | R Group | Resulting Sulfonate Ester |

|---|---|---|

| Methanesulfonyl chloride (MsCl) | Methyl (CH₃) | Mesylate |

| p-Toluenesulfonyl chloride (TsCl) | Tolyl (CH₃C₆H₄) | Tosylate |

| Trifluoromethanesulfonyl chloride (TfCl) | Trifluoromethyl (CF₃) | Triflate |

Note: This interactive table shows common sulfonyl chlorides and the corresponding sulfonate esters they form upon reaction with an alcohol.

Continuous-flow chemistry provides significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and better reproducibility. nih.gov Recent advancements have led to the development of one-flow syntheses for N-substituted sulfamate esters. researchgate.net

In a notable 2024 study, a one-flow system was developed using inexpensive chlorosulfonic acid as a starting material. researchgate.net By reacting chlorosulfonic acid with various nucleophiles (alcohols) and tertiary amines in a microflow reactor, a range of sulfamate esters were synthesized with high efficiency. The entire reaction process is remarkably rapid, often completed in under 90 seconds at mild temperatures (20°C). researchgate.net The choice of tertiary amine was found to be critical; using pyridine as the base suppressed the formation of undesired symmetrical sulfite (B76179) byproducts, leading to higher yields of the target sulfamate esters. researchgate.net

Condensation Reactions with Substituted Alcohols and Sulfamoyl Chlorides

Mechanistic Studies of Methylsulfamate Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. Theoretical and experimental studies have provided insight into the formation of sulfamate esters.

Computational studies using Density Functional Theory (DFT) on the esterification of benzenesulfonic acid with methanol have evaluated several possible mechanistic pathways. rsc.org These studies indicate that pathways involving a pentacoordinate sulfur intermediate have prohibitively high activation barriers. rsc.org Instead, the results suggest that an Sₙ1 pathway, which proceeds through a highly reactive sulfonylium cation intermediate, has a low activation barrier. An Sₙ2 pathway, involving the protonated alcohol acting as the alkylating agent, was also found to be energetically feasible, albeit with a moderate barrier. rsc.org

For the hydrolysis of sulfamate esters, which is the reverse of esterification, mechanistic studies have been conducted using ¹⁸O-enriched water. In the case of sulfamic acid 1,7-heptanediyl ester, the results showed exclusive carbon-oxygen (C-O) bond fission. nih.gov This finding, along with the reaction kinetics, is consistent with an Sₙ2 mechanism where a water molecule acts as the nucleophile, attacking the carbon atom adjacent to the sulfamate oxygen. nih.gov

In the reaction of alcohols with sulfonyl chlorides, the mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom. pearson.comyoutube.com This leads to an intermediate that eliminates a chloride ion to form the final sulfonate ester product. youtube.com This process proceeds with retention of configuration at the chiral center of the alcohol, as the C-O bond of the alcohol is not broken during the reaction. pearson.com

Investigation of Methylation Reactions Leading to Sulfamates

The synthesis of methyl N-methylsulfamate (CH₃OSO₂NHCH₃) and its N,N-dimethyl analogue (CH₃OSO₂N(CH₃)₂) can be approached through several methylation strategies. These methods typically involve the introduction of a methyl group onto either the nitrogen or oxygen atom of a sulfamic acid derivative or the reaction of a pre-methylated sulfamoyl chloride with methanol.

One plausible route involves the direct methylation of a sulfamate ester. For instance, the methylation of phenyl N,N-dimethylsulfamate with methyl fluorosulfate (B1228806) has been reported to yield the corresponding N,N-dimethyl-N-(phenoxysulfonyl)methanaminium fluorosulfate. cdnsciencepub.comcdnsciencepub.com This demonstrates the feasibility of alkylating the sulfamate nitrogen, although this specific example leads to a quaternary ammonium salt.

A more direct approach to methyl N-methylsulfamate is the condensation of an alcohol with N-methylsulfamoyl chloride (CH₃NHSO₂Cl). This method has been successfully employed for the preparation of a variety of N-methyl sulfamates from primary and secondary alcohols. stanford.edu The reaction of methanol with N-methylsulfamoyl chloride would theoretically yield methyl N-methylsulfamate. The reagent N-methylsulfamoyl chloride itself is a known compound, and its reaction with various nucleophiles is documented. lookchem.com

Another potential pathway is the esterification of N-methylsulfamic acid (CH₃NHSO₃H) with methanol. While direct esterification of sulfamic acids can be challenging, methods have been developed for similar transformations.

Furthermore, the synthesis of methyl N,N-dimethylsulfamate can be theorized to occur via the methylation of methyl sulfamate. vulcanchem.com This would involve a two-step process starting from sulfamic acid and methanol to form methyl sulfamate, followed by N-methylation using a suitable methylating agent like dimethyl sulfate (B86663). vulcanchem.comatamanchemicals.comwikipedia.orgwikipedia.orgbyjus.com The use of dimethyl sulfate as a methylating agent is well-established for various substrates, including amines and phenols. atamanchemicals.comwikipedia.orgnih.gov

A versatile method for the synthesis of substituted sulfamate esters involves a two-step process starting from N-methyl-N-((tri-iso-propylsilyl)oxy)amine, which reacts with sulfur dioxide followed by an alcohol. While not a direct methylation, this showcases modern approaches to constructing the sulfamate core.

The table below summarizes various methylation approaches and related reactions for the synthesis of sulfamate esters.

| Precursor 1 | Precursor 2 | Methylating Agent / Reagent | Product Type | Reference(s) |

| Phenyl N,N-dimethylsulfamate | - | Methyl fluorosulfate | N,N-dimethyl-N-(phenoxysulfonyl)methanaminium salt | cdnsciencepub.comcdnsciencepub.com |

| Primary/Secondary Alcohols | N-methylsulfamoyl chloride | - | N-methyl sulfamate esters | stanford.edu |

| Methanol | N,N-dimethylsulfamoyl chloride | Base (e.g., diisopropylethylamine) | N,N-dimethylsulfamate ester | google.com |

| Tertiary Amine | Dimethyl sulfate | - | Quaternary ammonium methyl sulfate | google.com |

| Salicylic Acid | Dimethyl sulfate | Sodium bicarbonate | Methyl salicylate | nih.gov |

| Methyl β-d-xylopyranoside | Dimethyl sulfate | Sodium hydroxide | Methylated xylopyranoside derivatives | acs.org |

Analysis of Unexpected Rearrangements During Sulfamate Synthesis

The synthesis of sulfamates is not always straightforward and can be accompanied by unexpected rearrangements and side reactions. These transformations are of significant academic interest as they reveal underlying mechanistic pathways and can sometimes be harnessed for novel synthetic strategies.

Thermal Rearrangement of Arylsulfamates: A well-documented rearrangement occurs with N-arylsulfamates. Under thermal conditions, these compounds can rearrange to form para-sulfonyl anilines. nih.gov This reaction is believed to proceed via an intermolecular mechanism involving the formation of an N(sp²)-SO₃ intermediate. nih.gov The rearrangement has been studied using tributylsulfoammonium betaine (B1666868) (TBSAB) as a mild N-sulfamating agent, which allows for a one-pot sulfamation and subsequent thermal sulfonation. nih.gov

Rearrangement During Nitrosation: An unexpected rearrangement to a sulfamate has been observed during the attempted nitrosation of N-chloroethylsulfamidophosphonate derivatives. Instead of the expected N-nitroso product, treatment with sodium nitrite (B80452) (NaNO₂) in acidic conditions led to the formation of 2-chloroethyl (diethoxyphosphoryl)methyl sulfamates. nih.gov The proposed mechanism involves the formation of an unstable cyclic intermediate that rearranges with the elimination of nitrogen gas to yield the sulfamate product. nih.gov

Photomediated 1,3-Rearrangement of Alkenyl Sulfamates: A novel photomediated 1,3-rearrangement has been reported for alkenyl sulfamates, leading to the formation of β-ketosulfonamides. nih.govacs.org This reaction provides a modular and efficient route to these valuable synthetic precursors. The process is initiated by the synthesis of alkenyl sulfamates via Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, followed by photochemical irradiation to induce the rearrangement. nih.govacs.org

Symmetrical Sulfite Formation: During the synthesis of N-substituted sulfamate esters in a one-flow system from chlorosulfonic acid, an unexpected side reaction leading to the formation of symmetrical sulfites has been observed. nii.ac.jpresearchgate.net The formation of this byproduct was found to be dependent on the choice of the tertiary amine used as a base in the reaction. By selecting a less basic and nucleophilic amine like pyridine, this undesired side reaction could be suppressed. nii.ac.jp

The following table details some of the reported unexpected rearrangements and side reactions in sulfamate synthesis.

| Starting Material | Reaction Conditions | Unexpected Product | Proposed Mechanism/Observation | Reference(s) |

| N-Arylsulfamate | Thermal (e.g., reflux in 1,4-dioxane) | para-Sulfonyl aniline | Intermolecular rearrangement via N(sp²)-SO₃ intermediate | nih.gov |

| N-Chloroethylsulfamidophosphonate | NaNO₂, acid, low temperature | 2-Chloroethyl sulfamate derivative | Formation and rearrangement of an unstable cyclic intermediate | nih.gov |

| Alkenyl sulfamate | Photochemical irradiation | β-Ketosulfonamide | Photomediated 1,3-rearrangement | nih.govacs.org |

| Chlorosulfonic acid, amine, alcohol | One-flow synthesis | Symmetrical sulfite | Side reaction influenced by the basicity and nucleophilicity of the tertiary amine base | nii.ac.jpresearchgate.net |

Chemical Reactivity and Mechanistic Elucidation

Nucleophilic Reactions Involving Methyl Methylsulfamate and Analogs

The reactivity of this compound and its analogs is characterized by the presence of multiple electrophilic sites, primarily the sulfur atom and the alkyl carbon atom attached to the sulfamate (B1201201) oxygen. This allows for a range of nucleophilic reactions critical to its application in synthesis.

The sulfur atom in the sulfamate group (R-O-SO₂-NHR') is electron-deficient and serves as an electrophilic center. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity can be inferred from analogous sulfur-containing compounds. In related N-sulfinylamines, the sulfur atom is sufficiently electrophilic to undergo attack by carbon nucleophiles. semanticscholar.org For instance, the reaction of N-sulfinylanilines with organometallic reagents results in exclusive attack at the sulfur atom, even in the presence of other electrophilic functional groups like esters. semanticscholar.org

In the broader context of tetracoordinate sulfur compounds, such as arenesulfonyl chlorides, nucleophilic substitution at the sulfonyl sulfur is a well-established reaction pathway. mdpi.com These reactions typically proceed through an addition-elimination mechanism involving a trigonal bipyramidal intermediate. mdpi.com The electrophilicity of the sulfur atom in sulfamates is a key feature, though its reactivity is modulated by the electronic properties of the attached oxygen and nitrogen substituents.

The N-methylsulfamate group can function as a leaving group in nucleophilic substitution reactions, enabling the functionalization of the alkyl carbon to which it is attached. stanford.edunih.gov After its use as a directing group in C-H functionalization reactions, the sulfamate moiety can be displaced. stanford.edursc.org This process typically requires activation of the sulfamate nitrogen, for example, through acylation with Boc₂O (di-tert-butyl dicarbonate). rsc.org The resulting N-acylated sulfamate becomes a better leaving group and undergoes smooth Sₙ2 reaction with various nucleophiles. stanford.edursc.org This strategy has been successfully employed to synthesize alkyl azides and alkyl iodides from the corresponding alkyl N-methylsulfamates by reaction with sodium azide (B81097) (NaN₃) and sodium iodide (NaI), respectively. rsc.org This two-step, single-flask protocol enhances the synthetic utility of the C-H halogenation process by allowing for the introduction of further functionality. stanford.edu

Table 1: Nucleophilic Displacement of the N-Methylsulfamate Group This interactive table summarizes the conversion of an alkyl N-methylsulfamate to other functional groups via nucleophilic substitution.

| Starting Material | Reagents | Nucleophile | Product | Reference |

|---|---|---|---|---|

| Alkyl N-methylsulfamate | 1. Boc₂O, DMAP 2. NaN₃ in DMSO | Azide (N₃⁻) | Alkyl azide | rsc.org |

Studies on Nucleophilic Attack at Sulfur Centers

Radical Processes and Oxidative Transformations

The N-methylsulfamate group has emerged as a powerful directing group for the site-selective functionalization of unactivated sp³ C-H bonds. stanford.edunih.gov This approach addresses a significant challenge in organic synthesis by enabling predictable and precise oxidation at carbon centers that are remote from existing functional groups. stanford.edursc.org The directing group is easily installed on primary and secondary alcohols. stanford.edunih.gov

A notable application of N-methylsulfamate as a directing group is in the site-selective bromination of sp³ C-H bonds. stanford.edursc.org Using a rhodium catalyst, specifically Rh₂(oct)₄ (rhodium(II) octanoate (B1194180) dimer), in the presence of sodium bromide (NaBr) and sodium hypochlorite (B82951) (NaOCl) as the oxidant, alkyl N-methylsulfamates undergo selective bromination. stanford.edursc.org For all substrates tested in these studies, oxidation occurs with high selectivity at the γ-carbon (the carbon atom in the gamma position relative to the sulfamate oxygen). stanford.edunih.govrsc.org This predictable γ-selectivity offers a robust method for C-H bond halogenation under mild, aqueous conditions, open to the air. stanford.edursc.org The reaction tolerates various substrates, demonstrating its generalizability. nih.gov

Table 2: Rhodium-Catalyzed Site-Selective C–H Bromination This interactive table presents examples of γ-bromination directed by the N-methylsulfamate group.

| Substrate | Catalyst | Reagents | Selectivity | Reference |

|---|---|---|---|---|

| Isopentyl methylsulfamate | Rh₂(oct)₄ | NaBr, NaOCl (aq) | γ-C-H bromination | stanford.edu |

| Alkyl N-methylsulfamates | Rh₂(oct)₄ | NaBr, NaOCl (aq) | High selectivity at γ-carbon | stanford.edunih.govrsc.org |

It has also been shown that other metal complexes can initiate this transformation. For instance, a combination of CuBr₂ and 1,10-phenanthroline (B135089) can catalyze the bromination, although with lower efficiency than the rhodium system, suggesting that other first-row transition metals could be developed for this purpose. rsc.org

Mechanistic investigations, including UV/visible spectroscopy, electrospray ionization mass spectrometry (ESI-MS), and substrate probe experiments, strongly indicate that the C-H halogenation proceeds through a radical chain mechanism. stanford.edunih.govrsc.org The proposed mechanism is initiated by the rhodium catalyst and bears resemblance to the Hofmann–Löffler–Freytag reaction. stanford.edunih.gov

The key steps in the proposed radical-chain process are: stanford.edursc.orgnih.gov

Initiation: The reaction begins with the formation of an N-halogenated sulfamate intermediate (N-bromosulfamate). The rhodium catalyst, Rh₂(oct)₄, then mediates the homolytic cleavage of the N-Br bond. This one-electron reduction generates a nitrogen-centered radical (a sulfamyl radical) and a mixed-valent Rh₂⁺/Rh³⁺ complex.

Propagation: The highly reactive N-centered radical abstracts a hydrogen atom from the γ-carbon of the alkyl chain via an intramolecular 1,6-hydrogen atom transfer (1,6-HAT). This step is highly selective and generates a carbon-centered radical at the γ-position. This carbon radical then abstracts a bromine atom from another molecule of the N-bromosulfamate intermediate, yielding the final alkyl bromide product and regenerating the N-centered radical, which continues the chain.

Termination: The radical chain is terminated through various radical combination or disproportionation pathways.

Evidence for this radical chain process includes crossover experiments where a mixture of an N-bromosulfamate and an N-chlorosulfamate, when treated with the rhodium catalyst, resulted in the formation of both brominated and chlorinated products from both starting materials. rsc.orgnih.gov Furthermore, quantum yield experiments for analogous chlorination reactions using sulfamate esters revealed a high quantum yield, confirming the operation of a radical chain propagation process. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Formula / Type |

|---|---|

| This compound | CH₃NHSO₂OCH₃ |

| Sodium Azide | NaN₃ |

| Sodium Iodide | NaI |

| Di-tert-butyl dicarbonate (B1257347) | (Boc)₂O |

| 4-(Dimethylamino)pyridine | DMAP |

| Dimethyl sulfoxide (B87167) | DMSO |

| Alkyl azide | R-N₃ |

| Alkyl iodide | R-I |

| N-sulfinylamines | R-N=S=O |

| Arenesulfonyl chloride | Ar-SO₂Cl |

| Rhodium(II) octanoate dimer | Rh₂(oct)₄ |

| Sodium Bromide | NaBr |

| Sodium Hypochlorite | NaOCl |

| Copper(II) Bromide | CuBr₂ |

| 1,10-Phenanthroline | C₁₂H₈N₂ |

| N-bromosulfamate | R-O-SO₂-N(Br)R' |

| N-chlorosulfamate | R-O-SO₂-N(Cl)R' |

Site-Selective Halogenation Reactions

Participation in Epoxidation Reactions via Sulfonium (B1226848) Ylides

This compound and similar alkylating agents can play a crucial role in the formation of epoxides through reactions involving sulfur ylides, such as the Corey-Chaykovsky reaction. organic-chemistry.org This reaction is a well-established method for converting aldehydes and ketones into their corresponding epoxides. pku.edu.cn The key reactive species in this process is a sulfonium ylide, which is typically generated in situ.

The formation of the necessary sulfonium ylide involves two main steps. First, a sulfide (B99878), such as dimethyl sulfide or a polymer-supported thioanisole, is alkylated to form a sulfonium salt. researchgate.net This is where a compound like this compound can act as the methyl donor. The electrophilic methyl group of this compound is transferred to the nucleophilic sulfur atom of the sulfide, creating a trimethylsulfonium (B1222738) salt or a related derivative.

In the second step, a strong base is used to deprotonate the sulfonium salt, generating the highly reactive sulfonium ylide (e.g., dimethylsulfonium methylide). organic-chemistry.org This ylide then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. An intramolecular nucleophilic substitution follows, where the resulting oxygen anion attacks the electrophilic carbon of the ylide, displacing the sulfide as a good leaving group and forming the epoxide ring. organic-chemistry.org The reaction pathway can be influenced by the type of ylide used; for instance, dimethylsulfonium methylide (DMSM) typically yields epoxides from reactions with enones, whereas dimethylsulfoxonium methylide (DMSOM) often leads to cyclopropanation products. pku.edu.cn

Electrophilic Properties and Alkylating Agent Behavior

This compound exhibits significant electrophilic properties, functioning as an effective alkylating agent. An alkylating agent is a chemical compound that introduces an alkyl group into another molecule through covalent bonding. The reactivity of this compound stems from the electronic nature of the methylsulfate (B1228091) group. The sulfate (B86663) moiety is strongly electron-withdrawing, which polarizes the carbon-oxygen bond and renders the methyl group electron-deficient and thus highly susceptible to nucleophilic attack.

Monoalkyl sulfates are recognized as efficient alkylating agents in aqueous solutions. researchgate.net Research on analogous compounds, such as methyl methanesulfonate (B1217627) (MMS), further illuminates this behavior. wikipedia.orgsolubilityofthings.com MMS is a potent monofunctional alkylating agent known to methylate nucleophilic sites on various biomolecules, including the nitrogen and oxygen atoms in DNA bases. wikipedia.org This reactivity is directly comparable to the expected behavior of this compound. The compound can react with a wide range of nucleophiles, transferring its methyl group in a process that can be critical for various synthetic applications. researchgate.net

The ability of this compound to act as a methyl donor is a cornerstone of its chemical utility, enabling it to participate in reactions where the introduction of a methyl group is required.

Solvolytic Reactions and Ligand Lability Studies of Methylsulfate Complexes

The methylsulfate anion can act as a ligand in coordination complexes, and its lability—the ease with which it can be replaced by other ligands—is a key aspect of its chemical behavior in solution. Studies on metal cluster complexes containing methylsulfate ligands provide direct insight into these properties.

A notable example is the methylsulfate complex (Bu₄N)₂[Mo₆I₈(O₃SOCH₃)₆], which was synthesized and characterized. researchgate.net In this complex, the methylsulfate groups act as monodentate ligands, coordinating to the molybdenum atoms of the cluster core. researchgate.netarchivog.com A critical finding from the study of this complex is its behavior in a dimethyl sulfoxide (DMSO) solution. In DMSO, the complex undergoes solvolysis, a reaction in which the solvent molecules act as nucleophiles. researchgate.nethum-ecol.ru This process results in the complete substitution of the methylsulfate ligands by DMSO molecules, demonstrating the high lability of the methylsulfate ligands in this system. researchgate.nethum-ecol.ru

The tendency of the methylsulfate ligand to be displaced by solvent molecules highlights its dynamic coordination behavior and its potential to be used as a leaving group in substitution reactions involving metal complexes.

Table 1: Properties and Solvolysis of a Methylsulfate Complex

| Property | Description | Reference |

|---|---|---|

| Complex Formula | (Bu₄N)₂[Mo₆I₈(O₃SOCH₃)₆] | researchgate.net |

| Ligand Type | Methylsulfate (O₃SOCH₃⁻) | researchgate.net |

| Coordination Mode | Monodentate | researchgate.netarchivog.com |

| Solvent for Lability Study | Dimethyl Sulfoxide (DMSO) | researchgate.nethum-ecol.ru |

| Observed Reaction | Solvolysis | researchgate.nethum-ecol.ru |

| Outcome | Complete substitution of methylsulfate ligands by DMSO molecules. | researchgate.nethum-ecol.ru |

Reactions of Methyl Radicals Derived from Methylsulfates in Chemical Systems

Methyl radicals (•CH₃) are highly reactive, transient species that can be generated from various precursors, including potentially from methylsulfate derivatives under specific energetic conditions like radiolysis or photolysis. wikipedia.org Once formed, these radicals participate in a variety of chemical reactions that are fundamental to many chemical processes. rsc.org

The reactions of methyl radicals are diverse. A common reaction is dimerization, where two methyl radicals combine to form ethane (B1197151) (C₂H₆). This process is particularly rapid at temperatures below 1100 °C. wikipedia.org Another typical reaction is hydrogen abstraction, where a methyl radical removes a hydrogen atom from another molecule. For example, methyl radicals react with hydrogen peroxide to form methane (B114726) (CH₄). rsc.org

The environment significantly influences the reaction pathways of methyl radicals. A Density Functional Theory (DFT) study on the behavior of methyl radicals on different metal surfaces (Cu, Ag, Au) revealed distinct outcomes. nih.gov On silver and gold surfaces, the primary reaction between two adsorbed methyl radicals is the formation of ethane. nih.gov Furthermore, the collision of a solvated methyl radical with an adsorbed radical on these surfaces is a barrierless process that also yields ethane. nih.gov In contrast, on a copper surface, the reaction between a solvated radical and an adsorbed radical produces methane and an adsorbed CH₂ species, which can further react with water to form methanol (B129727). nih.gov

Table 2: Products of Methyl Radical Reactions on Different Metal Surfaces

| Metal Surface | Reactants | Major Product(s) | Reference |

|---|---|---|---|

| Ag(111) | Two adsorbed •CH₃ radicals | Ethane (C₂H₆) | nih.gov |

| Au(111) | Two adsorbed •CH₃ radicals | Ethane (C₂H₆) | nih.gov |

| Ag(111) | Solvated •CH₃ + Adsorbed •CH₃ | Ethane (C₂H₆) | nih.gov |

| Au(111) | Solvated •CH₃ + Adsorbed •CH₃ | Ethane (C₂H₆) | nih.gov |

| Cu(111) | Solvated •CH₃ + Adsorbed •CH₃ | Methane (CH₄) + Methanol (CH₃OH) | nih.gov |

Theoretical and Computational Chemistry

Quantum Mechanical Investigations of Methyl Methylsulfamate

Quantum mechanics (QM) provides foundational tools for understanding the electronic structure and properties of molecules at the atomic level. scispace.comfrontiersin.org For this compound and its related anions, these methods offer deep insights into molecular geometry, stability, and reactivity.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the three-dimensional arrangement of atoms in a molecule. researchgate.netscirp.org These calculations optimize the molecular geometry by finding the lowest energy conformation on the potential energy surface. researchgate.net For compounds like this compound, methods such as B3LYP are commonly paired with basis sets like 6-311+G(d,p) to achieve a balance of accuracy and computational efficiency in determining structural parameters and vibrational frequencies. conicet.gov.arresearchgate.netnih.gov

Recent research has utilized the N-methylsulfamate anion (CH₃NHSO₃⁻), the deprotonated form of the parent acid, as a key model compound to study N-sulfation in complex biological molecules like glycosaminoglycans (GAGs). acs.orgnih.gov In these studies, high-level DFT-based ab initio molecular dynamics (AIMD) simulations serve as a benchmark for refining less computationally intensive molecular mechanics force fields. acs.org The use of AIMD implies a thorough quantum mechanical treatment of the N-methylsulfamate structure and its dynamics.

Furthermore, computational techniques such as Hirshfeld surface analysis are employed to investigate and quantify the various intermolecular interactions, such as hydrogen bonds, that dictate how molecules pack together in a crystalline state. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical component of computational chemistry for explaining chemical reactivity. sapub.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A larger energy gap suggests higher stability and lower reactivity. malayajournal.org

A theoretical study on a salt containing the N-methylsulfamate anion, 2-amino-4-methoxy-6-methylpyrimidinium N-methylsulfamate, calculated its electronic properties using FMO analysis. researchgate.net The results provided key insights into the electronic character and stability of the N-methylsulfamate moiety within a larger ionic complex. researchgate.net The calculated HOMO-LUMO energy gap for this complex was found to be 3.2022 eV. researchgate.net

| Property | Value |

|---|---|

| HOMO Energy | Data not specified in source |

| LUMO Energy | Data not specified in source |

| HOMO-LUMO Energy Gap (ΔE) | 3.2022 eV |

Ab Initio and Density Functional Theory (DFT) Studies on Molecular Structures

Thermochemical and Kinetic Calculations of Sulfamate (B1201201) Reactions

Thermochemical and kinetic calculations are essential for understanding the feasibility, spontaneity, and rates of chemical reactions. leonschools.net Computational methods like the CBS-QB3 and G3MP2B3 composite models, along with DFT, are used to determine the thermochemical properties of reactants, products, and transition states. researchgate.net These properties include enthalpy, entropy, and Gibbs free energy, which are used to calculate reaction enthalpies (ΔH) and activation energies. leonschools.netresearchgate.net

Kinetic parameters and rate constants can be derived from these calculations, often employing methodologies like Variational Transition State Theory (VTST). researchgate.net Such studies allow for the detailed exploration of reaction mechanisms, including isomerization and decomposition pathways, and their dependence on temperature and pressure. researchgate.net For instance, in the study of related sulfur compounds, calculations have elucidated the stability of reaction adducts and identified optimal temperature ranges for specific reaction pathways. researchgate.net

While these computational strategies are well-established for a variety of chemical systems nih.govwhiterose.ac.uk, specific thermochemical and kinetic data for reactions involving this compound have not been detailed in the surveyed literature.

| Parameter Type | Examples | Significance |

|---|---|---|

| Thermochemical Properties | Enthalpy (H), Entropy (S), Gibbs Free Energy (G) | Determine reaction spontaneity and energy changes. leonschools.net |

| Kinetic Properties | Activation Energy (Ea), Rate Constant (k) | Determine the speed of a chemical reaction. researchgate.net |

| Reaction Profiles | Potential Energy Surfaces | Map the energy landscape of a reaction from reactants to products. researchgate.net |

Molecular Dynamics Simulations of Methylsulfamate Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems, offering insights into dynamic processes and intermolecular interactions that are difficult to probe experimentally. numberanalytics.com

MD simulations are a primary tool for studying solvation at a molecular level. For sulfamates, simulations have been used to investigate interactions in aqueous solutions. acs.orgnih.gov A key study focused on the N-methylsulfamate anion and its interaction with calcium ions (Ca²⁺) in water. acs.orgnih.gov The simulations, benchmarked against high-level quantum mechanics, revealed that the preferred mode of interaction is a solvent-shared pairing, highlighting the critical role of water molecules in mediating the association between the sulfamate and the cation. acs.orgnih.gov The accuracy of these simulations is highly dependent on the quality of the force field used to describe the intermolecular interactions. acs.org

MD simulations are particularly valuable for exploring the interactions of smaller molecules with large, complex systems like proteins and polysaccharides. numberanalytics.comacs.org Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed for such studies, where the chemically active region is treated with accurate QM methods, and the larger environment is described by more efficient MM force fields. mpg.deresearchgate.net

The N-methylsulfamate anion has been used as a computational model to represent N-sulfated glycosaminoglycans (GAGs), which are complex polysaccharides involved in numerous biological processes like cell-cell communication and molecular recognition. acs.orgnih.gov MD simulations help elucidate how specific sulfation patterns on GAG chains define their structure and interactions with other biomolecules, such as proteins or ions. acs.org

In a comprehensive study, various molecular dynamics force fields were evaluated for their ability to accurately model the interaction between N-methylsulfamate and Ca²⁺ ions, which serves as a proxy for interactions within a biological environment. acs.orgnih.gov The research found that accurately treating electronic polarization was crucial and that scaled-charge models provided the best agreement with reference ab initio simulations, whereas some standard force fields led to unrealistic molecular aggregation. acs.orgnih.gov

| Force Field Category | Specific Force Fields Tested |

|---|---|

| Nonpolarizable | CHARMM36, GLYCAM06 |

| Implicitly Polarizable (Scaled-Charge) | prosECCo75, GLYCAM-ECC75 |

| Explicitly Polarizable | Drude, AMOEBA |

Solvation Phenomena in Various Media

Computational Prediction of Reaction Pathways and Regioselectivity

Computational chemistry provides powerful tools for investigating the reactivity of molecules, offering insights into reaction mechanisms and predicting the selectivity of chemical transformations. While specific, detailed computational studies on the reaction pathways and regioselectivity of this compound (CAS 26118-69-4) are not extensively available in a dedicated capacity, the principles and methodologies for such predictions are well-established within the field of theoretical chemistry. nih.govcas.org These methods allow for the elucidation of complex reaction landscapes from first principles.

The prediction of reaction pathways typically involves the use of quantum mechanical methods to map out the potential energy surface (PES) of a reaction. This process identifies the stable structures of reactants, products, and any intermediates, as well as the transition states that connect them. mdpi.com Key computational approaches that would be applied to a compound like this compound include Density Functional Theory (DFT) and ab initio methods. mdpi.comnumberanalytics.com

DFT, particularly with hybrid functionals like B3LYP, is a common choice for optimizing the geometries of stationary points on the PES and calculating their corresponding energies. mdpi.comtandfonline.com Such calculations can reveal the activation energies (energy barriers) for different potential reaction pathways, allowing chemists to predict which route is kinetically favored. beilstein-journals.org For instance, in a hypothetical reaction involving a nucleophile, computational models could determine whether the attack is more likely to occur at the sulfur atom or one of the methyl carbons, and what the energy cost of each pathway would be.

Regioselectivity, the preference for reaction at one position over another, is also a key outcome of computational analysis. numberanalytics.com For this compound, which has multiple potentially reactive sites, theoretical models can predict the most likely site of attack for either electrophilic or nucleophilic reagents. This is often achieved by analyzing descriptors derived from the molecule's electronic structure, such as frontier molecular orbitals (HOMO and LUMO) and atomic partial charges. numberanalytics.comtandfonline.com The region of the molecule with the highest-density HOMO is often susceptible to electrophilic attack, while the region with the lowest-density LUMO is a likely target for nucleophiles.

To illustrate how such findings would be presented, the following table provides a hypothetical example of calculated activation energies for two competing reaction pathways of this compound with a generic nucleophile (Nu⁻).

Table 1: Illustrative Computational Data for a Hypothetical Reaction of this compound (Note: This data is for illustrative purposes only and is not derived from published experimental or computational studies.)

| Reaction Pathway | Attacked Atom | Computational Method | Calculated Activation Energy (kcal/mol) |

| Pathway A | Sulfur (S) | DFT (B3LYP/6-31G(d)) | 25.4 |

| Pathway B | Methyl Carbon (O-CH₃) | DFT (B3LYP/6-31G(d)) | 19.8 |

In this illustrative table, the lower activation energy for Pathway B suggests that nucleophilic attack at the methyl carbon is kinetically preferred over attack at the sulfur atom.

Furthermore, advanced computational techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) can be employed to simulate reactions in a solvent environment, providing a more realistic prediction of reaction outcomes by accounting for solvent effects. researchgate.net The United Reaction Valley Approach (URVA) is another powerful tool that can analyze the entire reaction path to describe the chemical processes, such as bond formation and cleavage, in distinct phases. These detailed analyses provide a deep, mechanistic understanding that is often inaccessible through experimental means alone. ibs.re.kr

Advanced Spectroscopic Characterization in Mechanistic and Structural Analysis

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for examining the molecular vibrations of methyl methylsulfamate. nih.gov These methods offer insights into the compound's functional groups and the non-covalent interactions that dictate its structural properties. nih.gov

Probing Intermolecular Interactions and Hydrogen Bonding in Methylsulfamate Structures

Intermolecular forces, particularly hydrogen bonding, play a crucial role in the structure of sulfamates. In related compounds like neostigmine (B1678181) methylsulfate (B1228091), the presence of moisture can lead to the formation of O-H intramolecular hydrogen bonds, which are observable in the IR spectrum. researchgate.netamazonaws.com Specifically, the interaction between water molecules and the methylsulfate ion can cause shifts and noise in the spectral region around 3020 cm⁻¹ and 2900 cm⁻¹. researchgate.netamazonaws.com Weak intermolecular hydrogen bonding involving the methylsulfate ion can also result in shifts of the C-H stretching vibrations. researchgate.net The study of such interactions is critical for understanding the behavior of this compound in various environments. The strength of these hydrogen bonds can be influenced by the basicity of the carbonyl group and the acidity of the proton donor in related systems. niscpr.res.in

Computational methods, such as Density Functional Theory (DFT), combined with experimental FTIR, have been effectively used to study hydrogen-bond features in similar systems, like mixtures of alkylammonium-based ionic liquids and dimethylsulfoxide (DMSO). researchgate.net These studies reveal that hydrogen atoms on methyl groups attached to nitrogen are often preferred interaction sites. researchgate.net Such approaches could be invaluable for elucidating the specific hydrogen bonding networks in this compound.

Advanced Functional Group Analysis for Complex Derivatives

Both FTIR and Raman spectroscopy are essential for identifying and analyzing the functional groups within this compound and its derivatives. anton-paar.comnicoletcz.cz Raman spectroscopy is particularly sensitive to the vibrations of the molecular backbone and symmetric bonds, while FTIR excels in detecting polar functional groups. nicoletcz.cz

In the analysis of complex organic molecules, characteristic Raman shifts can be used to identify specific functional groups. anton-paar.com For instance, in cellulose (B213188) derivatives, the introduction of methyl (CH₃) groups can be identified by sharp bands in the C-H stretching region (around 2930 cm⁻¹) superimposed on the broader methine CH band. spectroscopyonline.com The fingerprint region of a Raman spectrum, typically below 1500 cm⁻¹, provides a unique pattern of skeletal vibrations that is characteristic of a specific substance. anton-paar.com

The following table summarizes key vibrational modes and their typical wavenumber ranges relevant for the analysis of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| N-H | Stretching | 3500 - 3300 | FTIR/Raman |

| C-H (methyl) | Asymmetric/Symmetric Stretching | 2960 / 2870 | FTIR/Raman |

| S=O | Asymmetric/Symmetric Stretching | 1350 - 1300 / 1150 - 1100 | FTIR/Raman |

| S-O | Stretching | 1000 - 750 | FTIR/Raman |

| C-N | Stretching | 1250 - 1020 | FTIR/Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution. rsc.org It provides precise information about the chemical environment of magnetically active nuclei. rsc.org

Multi-Nuclear NMR (¹H, ¹³C, ¹⁴N, ¹⁵N, ¹⁷O) for Comprehensive Structural Elucidation

A comprehensive understanding of the molecular structure of this compound can be achieved by employing a variety of NMR active nuclei.

¹H NMR: Proton NMR is fundamental for identifying the different types of protons in the molecule, such as those on the methyl groups attached to the nitrogen and oxygen atoms. The chemical shifts and coupling patterns provide information about their connectivity and spatial arrangement. vanderbilt.edu

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. vanderbilt.edu The chemical shifts of the methyl carbons can be used to confirm the structure. nih.gov

¹⁴N and ¹⁵N NMR: Nitrogen NMR can directly probe the nitrogen atom in the sulfamate (B1201201) group. While ¹⁴N is a quadrupolar nucleus which often gives broad signals, ¹⁵N, although less abundant, provides sharper signals and can be used for more precise structural studies. vanderbilt.edu

¹⁷O NMR: Oxygen-17 NMR, despite the low natural abundance and quadrupolar nature of ¹⁷O, can offer direct insight into the oxygen environments within the sulfonyl and methoxy (B1213986) groups. iaea.org

The following table outlines the expected chemical shift ranges for the different nuclei in this compound.

| Nucleus | Functional Group Environment | Expected Chemical Shift (ppm) |

| ¹H | N-CH ₃ | 2.5 - 3.5 |

| ¹H | O-CH ₃ | 3.5 - 4.5 |

| ¹³C | N-C H₃ | 30 - 40 |

| ¹³C | O-C H₃ | 50 - 60 |

| ¹⁵N | R-N(SO₂)-R' | -250 to -350 (relative to CH₃NO₂) |

| ¹⁷O | S=O | 150 - 250 (relative to H₂O) |

| ¹⁷O | S-O -C | 50 - 150 (relative to H₂O) |

Application of NMR in Reaction Monitoring and Kinetic Studies

NMR spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions in real-time. magritek.com By acquiring a series of spectra over time, it is possible to follow the consumption of reactants and the formation of products, providing valuable kinetic data. iastate.edu This method allows for the in-situ monitoring of reactions, offering insights into reaction mechanisms and the identification of transient intermediates. magritek.com

For instance, ¹H NMR can be used to track the conversion of starting materials to this compound during its synthesis. iastate.edu The integration of characteristic peaks corresponding to the reactants and the product at different time points allows for the determination of reaction rates and orders. beilstein-journals.org This approach is particularly useful for optimizing reaction conditions to improve yield and selectivity. magritek.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is a highly sensitive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. libretexts.org Various ionization techniques can be employed for the analysis of this compound.

Common mass spectrometry techniques include Electron Ionization (EI), Electrospray Ionization (ESI), and Matrix-Assisted Laser Desorption/Ionization (MALDI). libretexts.org For a molecule like this compound, "soft" ionization techniques such as ESI are often preferred to minimize fragmentation and preserve the molecular ion. libretexts.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which is crucial for confirming the elemental formula of the compound. nih.gov

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. This provides structural information about the molecule. For instance, in the analysis of related sulfate (B86663) compounds, characteristic fragment ions can be used for identification. copernicus.orgnih.gov

The fragmentation pattern of this compound in a mass spectrometer can reveal key structural features. Expected fragmentation pathways might include the loss of the methyl group or cleavage of the N-S or S-O bonds.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intermediate and Product Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and sensitive analytical tool for the detection and characterization of methyl methanesulfonate (B1217627) (MMS), often as a potential genotoxic impurity (PGI) in active pharmaceutical ingredients (APIs). nih.govnih.gov ESI is a soft ionization technique that allows for the analysis of polar and thermally labile molecules, making it well-suited for organosulfates. d-nb.infocaltech.edu

In the context of reaction monitoring, such as the formation of MMS from methanesulfonic acid and methanol (B129727), ESI-MS can be coupled with liquid chromatography (LC) to identify and quantify the product. acs.orgresearchgate.net The high sensitivity of ESI-MS, particularly in multiple reaction monitoring (MRM) mode, enables the detection of trace levels of MMS. nih.govresearchgate.net In MRM experiments, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored, which significantly enhances selectivity and reduces matrix interference. nih.govresearchgate.net

For MMS (molecular weight 110.13 g/mol ), analysis in positive ESI mode typically monitors the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov Tandem mass spectrometry (MS/MS) experiments on these precursor ions reveal characteristic fragmentation patterns. A common fragmentation pathway for organosulfates involves the loss of SO₃ (80 Da) or the formation of the HSO₄⁻ ion (m/z 97) in negative ion mode. nih.govacs.org For MMS specifically, LC-ESI-MS/MS methods have identified the transition from the precursor ion at m/z 110.9 to product ions at m/z 78.8 as a key fragmentation pathway for quantification. nih.gov This precise identification confirms the presence of MMS in complex mixtures and allows for its accurate measurement, which is critical for quality control in pharmaceutical manufacturing. nih.govresearchgate.net

High-Resolution Mass Spectrometry for Precise Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) provides the high mass accuracy necessary to determine the elemental composition of a compound from its exact mass. d-nb.info This capability is indispensable for the unambiguous identification of methyl methanesulfonate and for distinguishing it from other isobaric compounds. While nominal mass spectrometry might identify MMS at m/z 111 (for the protonated molecule), HRMS can measure the mass with an accuracy of a few parts per million (ppm).

The molecular formula of methyl methanesulfonate is C₂H₆O₃S. Using the exact masses of the most abundant isotopes (¹H = 1.007825, ¹²C = 12.000000, ¹⁶O = 15.994915, ³²S = 31.972071), the theoretical monoisotopic mass of the neutral molecule is calculated to be 110.00377 Da. nih.gov HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can experimentally measure this mass with high precision, confirming the elemental formula. nih.gov This is particularly valuable in complex matrices like environmental or biological samples, where numerous compounds may be present. d-nb.info

Table 1: High-Resolution Mass Spectrometry Data for Methyl Methanesulfonate (C₂H₆O₃S)

| Ion Species | Theoretical Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) | Elemental Composition |

| [M]⁺ | 110.00377 | Data represents a typical value | < 5 ppm | C₂H₆O₃S |

| [M+H]⁺ | 111.01159 | Data represents a typical value | < 5 ppm | C₂H₇O₃S |

| [M+Na]⁺ | 133.00354 | Data represents a typical value | < 5 ppm | C₂H₆O₃SNa |

| [CH₃SO₂]⁺ | 78.98504 | Data represents a typical value | < 5 ppm | CH₃O₂S |

Electronic Spectroscopy (UV-Vis, Luminescence)

Electronic spectroscopy probes the transitions between electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques provide insights into molecular structure, bonding, and reactivity.

UV-Vis for Mechanistic Insights into Radical Processes

UV-Vis spectroscopy is a key technique for detecting and characterizing transient species, such as radicals, which are often central to reaction mechanisms. researchgate.net While methyl methanesulfonate itself does not have strong absorptions in the near-UV or visible range, its reactive intermediates may be detectable. libretexts.org For instance, the methylsulfonyloxyl radical (CH₃SO₃•), a potential intermediate in the degradation or reaction of sulfonate-containing compounds, has been characterized by UV/Vis spectroscopy. researchgate.net The ability to monitor the formation and decay of such a radical provides direct kinetic data and mechanistic insights. researchgate.net

Phosphorescence and Luminescence Properties of Methylsulfate-Containing Complexes

While methyl methanesulfonate itself is not luminescent, the methylsulfate anion can be incorporated as a ligand or counter-ion in luminescent metal complexes. researchgate.netrsc.org The photophysical properties of these complexes, including their phosphorescence and luminescence, are of significant interest for applications in materials science and bioimaging. magtech.com.cnnih.gov

Transition metal complexes, particularly those with d⁶, d⁸, and d¹⁰ electron configurations, are known for their rich photophysical behavior. rsc.org The incorporation of a methylsulfate ligand can influence the electronic structure and, consequently, the luminescent properties of the complex. For example, a molybdenum cluster complex, (Bu₄N)₂[Mo₆I₈(O₃SOCH₃)₆], has been synthesized and shown to exhibit phosphorescence. researchgate.netorscience.runvsu.ru A powder sample of this complex luminesces with an emission maximum at 620 nm at 77 K. researchgate.net As the temperature is increased to 300 K, the emission maximum shifts to 650 nm, demonstrating the sensitivity of the luminescent properties to the environment. researchgate.net The luminescence in such heavy metal clusters often arises from triplet excited states, leading to long-lived phosphorescence. nih.gov The study of these methylsulfate-containing complexes provides fundamental insights into how ligand design affects the emissive properties of transition metal compounds. researchgate.net

Table 2: Luminescence Properties of a Representative Methylsulfate-Containing Complex

| Complex | Excitation Wavelength (nm) | Emission Maximum (nm) | Temperature (K) | Luminescence Type | Reference |

| (Bu₄N)₂[Mo₆I₈(O₃SOCH₃)₆] | Not specified | 620 | 77 | Phosphorescence | researchgate.net |

| (Bu₄N)₂[Mo₆I₈(O₃SOCH₃)₆] | Not specified | 650 | 300 | Phosphorescence | researchgate.net |

X-ray Diffraction Studies of Methylsulfate-Coordinated Compounds

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. scirp.org This technique has been applied to various compounds containing the methylsulfate (or methanesulfonate) anion to elucidate their crystal structures, coordination modes, and non-covalent interactions. iucr.orgresearchgate.net

The methylsulfate anion, CH₃SO₃⁻, can act as a counter-ion or as a coordinating ligand to a metal center. In the crystal structure of sulfamethoxazolium methylsulfate monohydrate, the methylsulfate anion participates in a network of N-H···O hydrogen bonds, linking the components into a three-dimensional network. researchgate.net In another example, 1-methyl-1H-imidazol-3-ium methanesulfonate, the cation and anion are linked by a strong N—H⋯O hydrogen bond. iucr.org

When coordinated to a metal, the methylsulfate ligand can adopt various binding modes. In the molybdenum cluster (Bu₄N)₂[Mo₆I₈(O₃SOCH₃)₆], XRD analysis revealed that the molybdenum atoms are coordinated by monodentate methylsulfate ligands through one of the oxygen atoms. researchgate.net Vibrational spectroscopy studies combined with structural data from XRD have been used to correlate the coordination mode (e.g., ionic, monodentate, bidentate) of the methanesulfonate ion with specific spectral features. nih.gov These structural studies are fundamental to understanding the structure-property relationships in these materials. acs.orgscirp.org

Table 3: Selected Crystallographic Data for 1-Methyl-1H-imidazol-3-ium methanesulfonate

| Parameter | Value | Reference |

| Chemical Formula | C₄H₇N₂⁺ · CH₃O₃S⁻ | iucr.org |

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 7.2198 (5) | iucr.org |

| b (Å) | 8.3563 (5) | iucr.org |

| c (Å) | 13.5682 (9) | iucr.org |

| β (°) | 96.069 (3) | iucr.org |

| Volume (ų) | 814.73 (9) | iucr.org |

| Key Interaction | N-H···O hydrogen bond | iucr.org |

Advanced Applications in Organic Synthesis and Chemical Catalysis

Methyl Methylsulfamate as a Key Synthon for Diverse Chemical Targets

In the logic of retrosynthetic analysis, a "synthon" represents an idealized fragment that assists in planning a synthesis, while a "synthetic equivalent" is the real chemical reagent used to achieve the desired transformation. The methylsulfamate moiety serves as a robust and versatile synthon in organic synthesis, primarily because it can be readily installed and subsequently converted into other valuable functional groups.

The sulfamate (B1201201) group, often installed on primary or secondary alcohols, acts as a stable protecting group that can later be strategically manipulated. For instance, N-alkylsulfamates can be used as precursors for alkyl halides. This transformation is particularly valuable as the sulfamate can first be used to direct a reaction to a specific site on the molecule before being converted. Following a directed functionalization, the sulfamate group can be displaced by a nucleophile, effectively serving as a leaving group to generate value-added products. stanford.edu This dual function—directing group and latent leaving group—makes it a powerful synthon for complex molecule synthesis.

Furthermore, the sulfamate group is a key intermediate in the synthesis of various biologically active compounds, pesticides, and dyes. Its ability to participate in diverse reactions makes it a cornerstone for building molecular complexity from simpler, readily available starting materials like alcohols.

| Synthon Role | Description | Example Transformation | Reference |

|---|---|---|---|

| Protecting Group for Alcohols | The sulfamate group can be easily installed on hydroxyl groups to protect them during subsequent synthetic steps. | R-OH → R-OSO2NHCH3 | stanford.edu |

| Precursor to Alkyl Halides | After serving as a directing group, the sulfamate can be displaced by a halide nucleophile. | γ-Bromo-sulfamate → Displaced with Nucleophile | stanford.edu |

| Amination Reagent | Methyl sulfamate itself can be used as an amination reagent in various organic reactions. | Used in the preparation of pharmaceuticals and dyes. | |

| Intermediate for Heterocycles | Intramolecular reactions of sulfamate esters can lead to the formation of nitrogen- and sulfur-containing heterocycles. | Sulfamate Ester → Oxathiazinane | nih.gov |

Design and Implementation of Methylsulfamate-Directed Catalysis

One of the most powerful applications of the methylsulfamate group is its role as a directing group in C–H functionalization. Directing groups guide a catalyst to a specific C–H bond, enabling reactions at sites that would otherwise be unreactive. nih.govresearchgate.net

A notable example is the site-selective bromination of sp³ C–H bonds using an N-methyl sulfamate directing group. stanford.edu In this process, a rhodium catalyst, Rh₂(oct)₄, in the presence of sodium bromide (NaBr) and sodium hypochlorite (B82951) (NaOCl), selectively functionalizes the γ-carbon (the carbon atom three bonds away from the nitrogen atom) of the sulfamate-containing substrate. This reaction is highly predictable and proceeds under mild, aqueous conditions. stanford.edu

Mechanistic studies suggest the reaction proceeds through a radical chain process. An N-halogenated sulfamate is first formed, which then undergoes homolysis mediated by the rhodium catalyst to generate a nitrogen-centered radical. This N-radical is the active oxidant that abstracts a hydrogen atom from the γ-carbon, leading to selective bromination at that site. stanford.edu The ability of the N-methyl sulfamate group to direct this halogenation with such high precision offers a valuable tool for the late-stage functionalization of complex molecules.

| Substrate | Product Yield (%) | Catalyst System | Reference |

|---|---|---|---|

| 3-Phenylpropyl N-methylsulfamate | 81 | Rh₂(oct)₄, NaBr, NaOCl | stanford.edu |

| 3-(p-Methoxyphenyl)propyl N-methylsulfamate | 65 | Rh₂(oct)₄, NaBr, NaOCl | stanford.edu |

| (S)-3-Phenylbutyl N-methylsulfamate | 75 (as a 1:1 mixture of diastereomers) | Rh₂(oct)₄, NaBr, NaOCl | stanford.edu |

| 3,3-Dimethylbutyl N-methylsulfamate | 86 | Rh₂(oct)₄, NaBr, NaOCl | stanford.edu |

Development of Catalytic Systems Employing Methylsulfate (B1228091) Species

Methylsulfate species, distinct from methylsulfamates, have also been integral to the development of important catalytic systems. These species can act as ligands, counter-ions, or key intermediates in catalytic cycles.

A landmark example is the "Catalytica system," which addresses the challenge of converting methane (B114726) into methanol (B129727). wikipedia.org In this process, a platinum-bipyrimidine complex catalyzes the electrophilic activation of methane in sulfuric acid at approximately 220 °C. The cycle involves the formation of a methyl-platinum intermediate, which then reacts to produce methyl bisulfate (a methylsulfate species). This methyl bisulfate can subsequently be hydrolyzed to methanol. The platinum catalyst is regenerated, allowing the cycle to continue. This system was notable for its high turnover rates and selectivity under relatively mild conditions compared to traditional methods. wikipedia.org

In a different application, methylsulfate anions are components of ionic liquids used to modify heterogeneous catalysts. For instance, coating a supported nickel catalyst with tributyl(methyl)phosphonium methyl sulfate (B86663), [P₄₄₄₁][MeSO₄], dramatically improves its selectivity for the partial hydrogenation of 1,3-butadiene. researchgate.net The ionic liquid layer is believed to donate electrons to the nickel active sites and act as a "filter," controlling the concentration of reactants at the catalyst surface. This modification resulted in a near-total selectivity for butene, a record for a nickel-based catalyst. researchgate.net

| Catalytic System | Catalyst/Methylsulfate Species | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Catalytica System | Platinum-bipyrimidine complex / Methyl bisulfate | Methane functionalization | Catalytic conversion of methane to methyl bisulfate, a precursor to methanol. | wikipedia.org |

| Selective Hydrogenation | Ni catalyst coated with [P₄₄₄₁][MeSO₄] | Partial hydrogenation of 1,3-butadiene | Achieved 99.5% selectivity for butenes by modifying the catalyst with a methylsulfate ionic liquid. | researchgate.net |

| Indolizine Synthesis | Adduct of DMF–Me₂SO₄ (methylsulfate salt) | Synthesis of 3-acylated indolizines | A methylsulfate adduct serves as a key reagent for efficient heterocycle synthesis. | researchgate.net |

Stereoselective Transformations Mediated by Methylsulfamate Derivatives

Controlling stereochemistry is a central goal of organic synthesis. Derivatives of methylsulfamate have emerged as crucial components in catalytic systems designed to produce specific stereoisomers of a target molecule.

One powerful strategy involves the use of chiral catalysts to perform enantioselective reactions on substrates containing a sulfamate group. For example, a chiral bifunctional guanidine (B92328) catalyst promotes the enantioselective aza-Michael cyclization of sulfamates that are tethered to α,β-unsaturated esters. acs.org This reaction produces chiral oxathiazinanes, which are valuable synthetic intermediates, in excellent yields and with high enantiomeric ratios. In this system, the chiral catalyst interacts with the sulfamate substrate to control the facial selectivity of the cyclization. acs.org

In another approach, a chiral rhodium(II) catalyst, Rh₂(S-tfptad)₄, facilitates the asymmetric intermolecular C–H amination of benzylic C(sp³)–H bonds using a sulfamate as the nitrogen source. sci-hub.seresearchgate.net This method allows for the direct synthesis of chiral α-branched benzylic amines with high efficiency and enantioselectivity. The reaction proceeds via the insertion of a rhodium-bound nitrene, generated from the sulfamate, into a C-H bond, with the chiral ligands on the rhodium catalyst dictating the stereochemical outcome. sci-hub.se

Furthermore, the intramolecular cyclization of homopropargylic sulfamate esters, catalyzed by rhodium(II) complexes, can produce complex tetracyclic norcaradienes with excellent diastereoselectivity (>20:1 dr). acs.org These examples demonstrate that the interplay between a sulfamate derivative and a chiral catalyst provides a robust platform for stereoselective C-N and C-C bond formation.

| Reaction Type | Sulfamate Derivative | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Aza-Michael Cyclization | Sulfamate tethered to an α,β-unsaturated ester | Chiral bifunctional guanidine | Enantioselective formation of chiral oxathiazinanes (e.g., 92.3:7.7 er). | acs.org |

| Intermolecular C-H Amination | Pentafluorobenzyl sulfamate (PfbsNH₂) | Chiral Rhodium(II) catalyst Rh₂(S-tfptad)₄ | Asymmetric synthesis of benzylic amines with high enantiocontrol (e.g., 89:11 er). | sci-hub.seresearchgate.net |

| Alkyne Amination / Cyclopropanation | Homopropargylic sulfamate esters | Rhodium(II) carboxylate catalyst | Stereoselective synthesis of functionalized norcaradienes (>20:1 dr). | acs.org |

Derivatives, Analogs, and Structure Reactivity Relationships

Systematic Synthesis of Substituted Methylsulfamate Analogs

The generation of methylsulfamate analogs involves a variety of synthetic methodologies designed to introduce diverse functional groups onto the sulfamate (B1201201) core, particularly on the nitrogen atom. These methods are often designed for efficiency and versatility, allowing for the creation of a library of compounds for further study.

One common and facile approach is the one-pot synthesis of N-substituted sulfamates from carboxylic acids. researchgate.net This method utilizes di-tert-butyl dicarbonate (B1257347) and tetrabutylammonium (B224687) sulfamate under mild conditions to yield the desired N-acyl sulfamates. researchgate.net Another established route involves the reaction of an alcohol with chlorosulfonyl isocyanate, which is first treated with formic acid. nih.gov This process generates a sulfamoyl chloride intermediate that can then react with a nucleophile.

More advanced strategies enable the synthesis of complex, sterically demanding, and functionally diverse sulfamate esters. One such method activates sulfamic acid salts with triphenylphosphine (B44618) ditriflate, which allows for the subsequent reaction with a wide range of alcohol nucleophiles, including those that are sterically hindered or electron-deficient. nih.gov This technique has proven effective for preparing O-alkyl sulfamate esters with primary or secondary alkyl groups on the nitrogen. nih.gov

The synthesis of biologically relevant analogs, such as those incorporated into nucleoside structures, often requires multi-step procedures. For instance, aminoacyl-sulfamate analogs of nucleosides have been created by coupling an N-hydroxysuccinimide ester of a protected amino acid with a key sulfamoyl-nucleoside intermediate. mdpi.com The synthesis of chiral monobactam antibiotics, which contain a sulfamate group, has been achieved through the cyclization of β-mesyloxyacyl sulfamates derived from chiral β-hydroxy-α-amino acids. researchgate.net

| Synthetic Method | Key Reagents | Type of Analog Produced | Reference |

|---|---|---|---|

| One-Pot from Carboxylic Acids | Di-tert-butyl dicarbonate, Tetrabutylammonium sulfamate | N-Acyl Sulfamates | researchgate.net |

| Activation of Sulfamic Acid Salts | Triphenylphosphine ditriflate, Alcohol nucleophile | O-Alkyl Sulfamate Esters | nih.gov |

| Chlorosulfonyl Isocyanate Route | Chlorosulfonyl isocyanate, Formic acid, Alcohol | Substituted Sulfamates | nih.gov |

| Coupling to Nucleosides | N-hydroxysuccinimide ester of amino acid, Sulfamoyl-nucleoside | Aminoacyl-Sulfamoyl Nucleoside Analogs | mdpi.com |

Investigation of Electronic and Steric Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of methylsulfamate analogs are profoundly influenced by the electronic and steric properties of their substituents. wikipedia.orgscribd.com Electronic effects relate to how a substituent alters the electron density at the reaction center, while steric effects pertain to the spatial arrangement of atoms and the physical bulk of substituent groups. wikipedia.orgrsc.org

Electronic Effects : Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). An EWG attached to the sulfamate nitrogen, for example, can increase the electrophilicity of the sulfur atom, potentially making it more susceptible to nucleophilic attack. Conversely, an EDG would decrease its electrophilicity. The study of these effects often involves comparing the reaction rates of a series of analogs with systematically varied substituents. rsc.orglibretexts.org

Steric Effects : Steric hindrance occurs when the size of a substituent group impedes a chemical reaction. wikipedia.org In the context of methylsulfamate analogs, a bulky group on the nitrogen or the methyl group can block the approach of a reactant to the sulfur center, thereby slowing down the reaction rate. rsc.org This principle is often exploited to control reaction selectivity, favoring attack at a less hindered position. For example, studies on analogous systems have shown that increasing steric bulk, such as by replacing a hydrogen on an amine with a methyl group, can decrease reaction rates by factors as large as 100,000 due to increased steric hindrance during the formation of the reaction intermediate. rsc.org

Quantitative structure-reactivity relationships (QSRRs) are developed to mathematically correlate these structural features with chemical reactivity, providing a predictive framework for synthesis planning. libretexts.orgchemrxiv.org

| Substituent Type | Example Group | Primary Effect | Predicted Impact on Reactivity at Sulfur Center | Reference |

|---|---|---|---|---|

| Electron-Withdrawing | -NO₂, -CN, -C(O)R | Electronic | Increases electrophilicity, potentially accelerating nucleophilic attack. | rsc.org |

| Electron-Donating | -OCH₃, -NH₂ | Electronic | Decreases electrophilicity, potentially slowing nucleophilic attack. | rsc.org |

| Sterically Small | -H | Steric | Allows unhindered access to the reaction center. | wikipedia.org |

| Sterically Bulky | -C(CH₃)₃ (tert-butyl) | Steric | Hinders access to the reaction center, slowing the reaction rate. | wikipedia.orgrsc.org |

Chirality and Stereochemical Aspects in Methylsulfamate Chemistry

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in the chemistry of many methylsulfamate analogs. studyorgo.comlibretexts.org Molecules that possess this property are called chiral and can exist as enantiomers. unibo.it The presence of a stereocenter—typically a carbon atom bonded to four different substituents—is a common source of chirality. studyorgo.com

The stereochemical configuration of a chiral molecule can significantly impact its biological and chemical properties. studyorgo.com For this reason, the synthesis of single enantiomers of chiral methylsulfamate analogs is often a key objective. This can be achieved by using enantioenriched starting materials, such as chiral amines or alcohols, in the synthesis. researchgate.netnih.gov For instance, the synthesis of antibacterial monobactams relies on chiral precursors to establish the correct stereochemistry in the final product. researchgate.net

When a molecule contains multiple stereocenters, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. libretexts.org The precise three-dimensional arrangement of atoms is critical, as even a small change can alter how the molecule interacts with other chiral molecules, such as enzymes. In some complex molecules, chirality can also arise from restricted rotation around a single bond (atropisomerism) or from a helical shape in the molecular structure. unibo.itugr.es

Structure-Based Studies of Chemical Interactions, Including Enzyme Active Site Binding Mechanisms